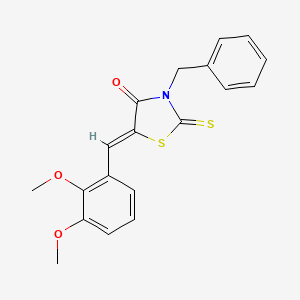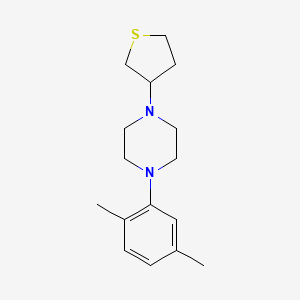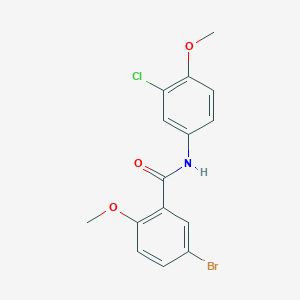
3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMB-T, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound possesses a unique chemical structure that makes it a promising candidate for drug discovery and development.
作用机制
The exact mechanism of action of 3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosinase by binding to the copper ions in the active site of the enzyme. It also inhibits the activity of acetylcholinesterase by binding to the catalytic site of the enzyme. This compound has been reported to inhibit the activity of α-glucosidase by binding to the active site of the enzyme and preventing the hydrolysis of carbohydrates. This compound has also been shown to activate the Nrf2/ARE signaling pathway, which leads to the upregulation of antioxidant enzymes and the suppression of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. This compound has been reported to improve glucose tolerance and insulin sensitivity in diabetic mice by inhibiting the activity of α-glucosidase. This compound has also been shown to protect against oxidative stress-induced neuronal damage by upregulating antioxidant enzymes.
实验室实验的优点和局限性
One of the main advantages of 3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its unique chemical structure, which makes it a promising candidate for drug discovery and development. This compound has been shown to possess various biological activities, which make it a versatile compound for scientific research. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, the synthesis of this compound is relatively complex and requires several steps, which can make it challenging to obtain large quantities of the compound.
未来方向
There are several future directions for the scientific research of 3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective properties, which make it a promising candidate for the development of new drugs for these diseases. Another possible direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its biological activities. This could lead to the discovery of new targets for drug development. Finally, the synthesis of this compound could be optimized to improve the yield and purity of the compound, which would make it more accessible for scientific research.
合成方法
The synthesis of 3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the condensation reaction between 2,3-dimethoxybenzaldehyde and thiosemicarbazide, followed by the reaction with benzyl chloride. The final product is obtained by the reaction between the intermediate and 2,3-dimethoxybenzaldehyde in the presence of acetic acid. The yield of this compound is around 60%, and the purity can be increased by recrystallization.
科学研究应用
3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anti-inflammatory, antitumor, and antimicrobial activities. This compound has also been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase, which are involved in the pathogenesis of several diseases. In addition, this compound has been reported to have antioxidant and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
(5Z)-3-benzyl-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-22-15-10-6-9-14(17(15)23-2)11-16-18(21)20(19(24)25-16)12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZKCPGUJGMPHJ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B6102015.png)

![N-({1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6102023.png)

![6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol](/img/structure/B6102042.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B6102049.png)
![4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6102052.png)
![6-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6102057.png)
![N-(4-bromophenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6102065.png)

![2-[4-cycloheptyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102071.png)
![2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6102104.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102113.png)
